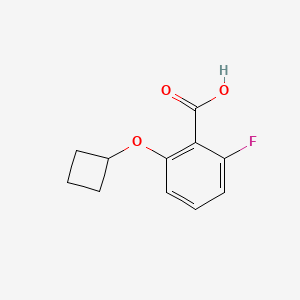

2-Cyclobutoxy-6-fluorobenzoic acid

Overview

Description

“2-Cyclobutoxy-6-fluorobenzoic acid” is a chemical compound with the molecular formula C11H11FO3 . It has a molecular weight of 210.2 g/mol and is categorized under carboxylic acids . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-fluorobenzoic acids involves a convenient and fast procedure for a single-step preparation by nucleophilic fluorination of readily available 1-arylbenziodoxolones .

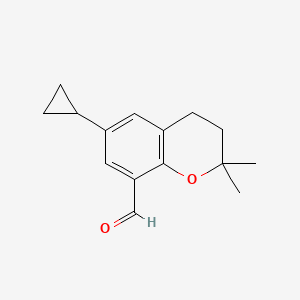

Molecular Structure Analysis

The molecular structure of “2-Cyclobutoxy-6-fluorobenzoic acid” is characterized by its molecular formula C11H11FO3 . The C-C-C angles within the aromatic moiety cover a range .

Chemical Reactions Analysis

The presence of fluorinating agents, e.g., 2-fluorobenzoic acid (2-FBA), 2,6-difluorobenzoic acid (2,6-DFBA), and perfluorohexanoic acid (PFHxA) result in μ3-F bridged metal hexaclusters . It was found that Y3+ can break highly stable C–F bonds in aromatic and aliphatic fluorinated compounds .

Scientific Research Applications

Anaerobic Metabolism Studies

- Research has shown that certain anaerobic bacteria can metabolize fluorobenzoic acids, including compounds similar to 2-cyclobutoxy-6-fluorobenzoic acid. These studies provide insight into the initial steps of aromatic acid metabolism in strictly anaerobic environments (Mouttaki, Nanny, & McInerney, 2008).

Metal-Organic Frameworks (MOFs)

- Fluorobenzoic acids, such as 2-cyclobutoxy-6-fluorobenzoic acid, are utilized in the synthesis of rare-earth metal-organic frameworks (MOFs). These compounds can lead to the discovery of novel materials with unique properties (Vizuet et al., 2021).

Bacterial Degradation Pathways

- Studies on bacterial strains demonstrate their ability to degrade fluorobenzoic acids, leading to the formation of various metabolites. This research is crucial for understanding environmental biodegradation processes (Genthner, Townsend, & Chapman, 1989).

Biodegradation Studies

- The biodegradation of fluorobenzoic acids by specific bacteria has been studied, revealing insights into microbial metabolism and potential environmental remediation strategies (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Synthesis Research

- Research into the synthesis of fluorobenzoic acids and their derivatives has been conducted, highlighting methods for producing these compounds efficiently (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Antibacterial Agent Development

- Fluorobenzoic acids have been used in the synthesis of new molecules with potential antibacterial properties, demonstrating the importance of these compounds in pharmaceutical research (Holla, Bhat, & Shetty, 2003).

Future Directions

properties

IUPAC Name |

2-cyclobutyloxy-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-8-5-2-6-9(10(8)11(13)14)15-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWYFXKYIHOUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutoxy-6-fluorobenzoic acid | |

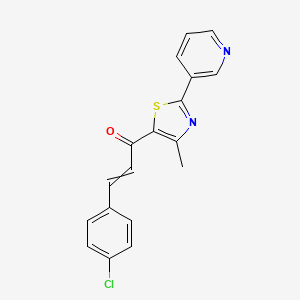

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)

![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)

![(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1405859.png)